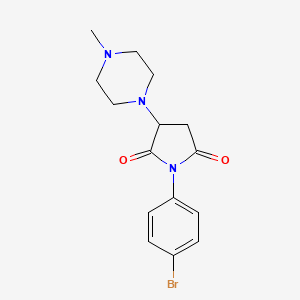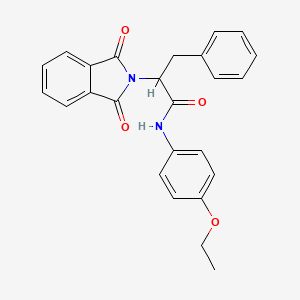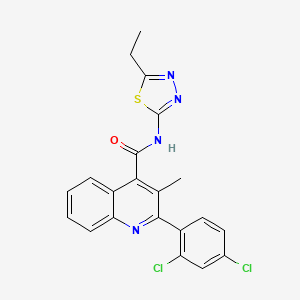![molecular formula C20H19NO4 B5143676 allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the compound has been shown to exhibit antioxidant activity. It has also been shown to have an effect on the immune system, modulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate for lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available reagents and equipment. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate. One area of interest is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another potential direction is the investigation of the compound's effects on other physiological systems, such as the cardiovascular and nervous systems. Additionally, further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method for use in various experimental settings.
Conclusion
Allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. While there are some limitations to working with the compound in lab experiments, its relatively simple synthesis method and potential for future research make it an exciting area of study.
Synthesis Methods
Allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate can be synthesized through a multistep reaction process. The first step involves the preparation of 4-methoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with allylamine to form the desired product. The reaction process involves the use of various reagents and solvents, and careful control of reaction conditions is necessary to obtain a high yield of the product.
Scientific Research Applications
Allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate has potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-13-25-20(23)18(14-15-7-5-4-6-8-15)21-19(22)16-9-11-17(24-2)12-10-16/h3-12,14H,1,13H2,2H3,(H,21,22)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGUIWXDWDGUKR-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)

![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)


![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)


![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)